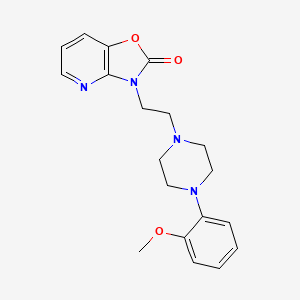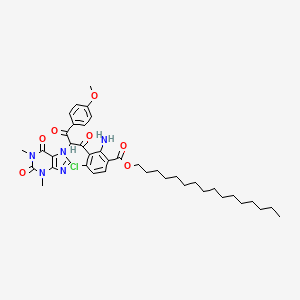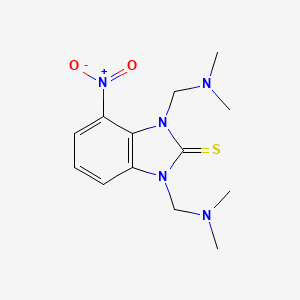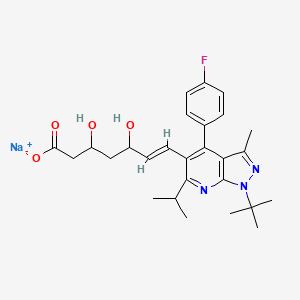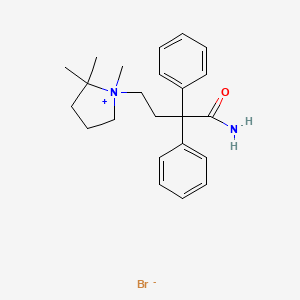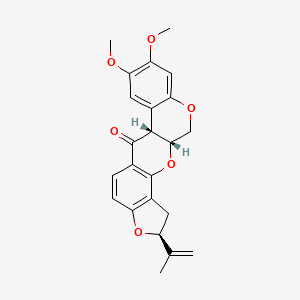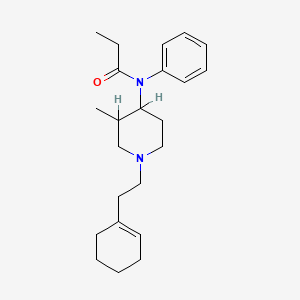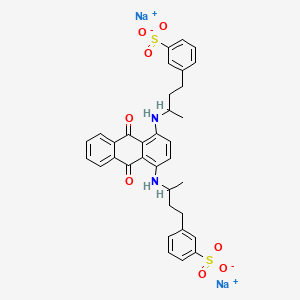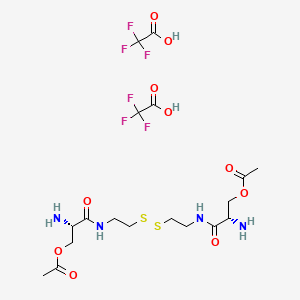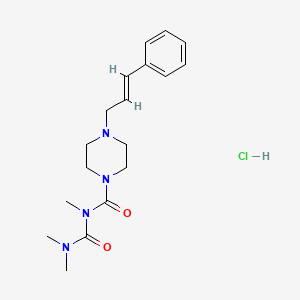
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride typically involves the reaction of cinnamyl chloride with 4-(2,4,4-trimethylallophanoyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding properties and molecular interactions are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Cinnamyl-4-(2-methoxyphenyl)piperazine: Known for its binding properties to dopamine and serotonin receptors.
N-Butyryl-N’-cinnamyl-2-methylpiperazine hydrochloride: Studied for its biological activity and potential therapeutic effects.
1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine: Another piperazine derivative with unique chemical properties.
Uniqueness
1-Cinnamyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride stands out due to its specific structural features and the presence of the trimethylallophanoyl group, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
Propiedades
Número CAS |
80712-47-6 |
|---|---|
Fórmula molecular |
C18H27ClN4O2 |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
N-(dimethylcarbamoyl)-N-methyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O2.ClH/c1-19(2)17(23)20(3)18(24)22-14-12-21(13-15-22)11-7-10-16-8-5-4-6-9-16;/h4-10H,11-15H2,1-3H3;1H/b10-7+; |
Clave InChI |
KVGROWORQUOSJG-HCUGZAAXSA-N |
SMILES isomérico |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
SMILES canónico |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


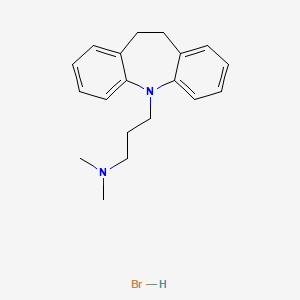
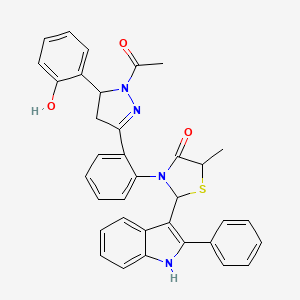
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)


